molecular formula C26H25N3O4S2 B2721892 2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate CAS No. 941890-57-9

2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate

Cat. No. B2721892
CAS RN: 941890-57-9
M. Wt: 507.62
InChI Key: BZAXWHZOPYKNMC-UHFFFAOYSA-N
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Description

The compound “2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate” appears to contain several functional groups and structural features that are common in medicinal chemistry. These include a pyrrolidine ring, a benzothiazole ring, and a benzoate ester group. These groups are often found in biologically active compounds and could potentially confer a variety of properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit a significant degree of conjugation, resulting in potential aromaticity and stability. The presence of the pyrrolidine and benzothiazole rings could also impart specific three-dimensional structural characteristics .


Chemical Reactions Analysis

Again, without specific literature, it’s challenging to provide a detailed chemical reactions analysis. The compound could potentially undergo a variety of reactions depending on the conditions, including hydrolysis of the ester group, and various reactions at the pyrrolidine and benzothiazole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, it might exhibit a certain degree of polarity and could potentially form hydrogen bonds .

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits potential as a drug candidate due to its unique structure. Researchers are investigating its interactions with biological targets, such as enzymes or receptors. By modifying specific functional groups, scientists aim to enhance its pharmacological properties, including bioavailability, selectivity, and efficacy. Preliminary studies suggest that it may have applications in treating specific diseases, but further research is needed to validate its therapeutic potential .

Anticancer Agents

The benzothiazole scaffold has been explored for its anticancer properties. Researchers are investigating whether this compound can inhibit tumor growth, induce apoptosis (programmed cell death), or interfere with cancer cell signaling pathways. Its ability to target specific cancer-related proteins makes it an exciting area of study .

Antimicrobial Activity

The sulfamoyl group in this compound suggests potential antimicrobial properties. Scientists are evaluating its effectiveness against bacteria, fungi, and other pathogens. Understanding its mode of action and toxicity profile is crucial for developing new antimicrobial agents .

Photophysical Applications

Certain benzothiazole derivatives exhibit interesting photophysical properties, including fluorescence and phosphorescence. Researchers are exploring their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. The compound’s emission properties could contribute to advancements in display technology and environmental monitoring .

Material Science

The benzothiazole moiety can serve as a building block for designing novel materials. Researchers are investigating its incorporation into polymers, nanoparticles, and thin films. These materials may find applications in areas like organic electronics, coatings, and catalysis .

Agrochemicals

The compound’s structural features make it interesting for agrochemical applications. Scientists are studying its potential as a pesticide or herbicide. By understanding its mode of action and environmental impact, they aim to develop safer and more effective crop protection agents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. The presence of the functional groups mentioned could potentially allow it to interact with a variety of biological macromolecules .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 4-[benzyl(methyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S2/c1-28(18-19-7-3-2-4-8-19)35(31,32)22-12-9-20(10-13-22)25(30)33-21-11-14-23-24(17-21)34-26(27-23)29-15-5-6-16-29/h2-4,7-14,17H,5-6,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAXWHZOPYKNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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